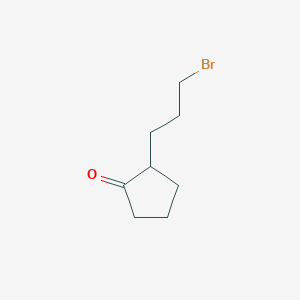

2-(3-Bromopropyl)cyclopentan-1-one

Descripción

2-(3-Bromopropyl)cyclopentan-1-one is a brominated cyclopentanone derivative characterized by a cyclopentanone ring substituted with a 3-bromopropyl chain. This compound serves as a versatile intermediate in organic synthesis, leveraging both the reactivity of the bromine atom (for nucleophilic substitution) and the ketone group (for condensation or reduction reactions). Its applications span pharmaceuticals, agrochemicals, and materials science, where it acts as a precursor for alkylation or cyclization reactions .

Propiedades

Número CAS |

10468-38-9 |

|---|---|

Fórmula molecular |

C8H13BrO |

Peso molecular |

205.09 g/mol |

Nombre IUPAC |

2-(3-bromopropyl)cyclopentan-1-one |

InChI |

InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 |

Clave InChI |

YXQTWFZXGVXHJR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(=O)C1)CCCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(3-Bromopropyl)cyclopentan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Reduction: Cyclopentanol derivatives.

Oxidation: Cyclopentanone carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-Bromopropyl)cyclopentan-1-one and analogous compounds:

Key Comparison Points

Structural and Electronic Features 2-(3-Bromopropyl)cyclopentan-1-one: The electron-withdrawing ketone group activates the bromine for nucleophilic substitution, while the cyclopentanone ring stabilizes transition states in reactions like alkylation . 2-Heptylidene cyclopentan-1-one: The heptylidene group introduces lipophilicity and stability, making it suitable for fragrance formulations but less reactive than brominated analogs . Bromopropyl-furan/phthalimide derivatives: The furan (electron-rich) and phthalimide (electron-deficient) moieties direct reactivity toward ring-forming or amine-protection pathways, respectively .

Synthetic Utility Yields: Bromopropyl compounds generally exhibit moderate to high synthetic efficiency (e.g., 77% for 1-(3-bromophenyl)cyclopropene carboxamide , 62–71% for phthalimide derivatives ). Functionalization: The bromine in 2-(3-Bromopropyl)cyclopentan-1-one enables cross-coupling or displacement reactions, whereas non-halogenated analogs (e.g., 2-Heptylidene cyclopentan-1-one) rely on carbonyl chemistry .

Applications Pharmaceuticals: Bromopropyl-cyclopentanone and phthalimide derivatives are intermediates in drug synthesis (e.g., purine nucleosides , polyamine conjugates ). Fragrances: 2-Heptylidene cyclopentan-1-one is prioritized for its olfactory properties but requires strict regulatory compliance . Materials Science: Bromopropyl-substituted furans and cyclopropenes are used to construct heterocycles with stereochemical control .

Research Findings and Trends

- Reactivity Trends : Bromopropyl groups adjacent to electron-withdrawing moieties (e.g., ketones, phthalimides) exhibit faster SN2 substitution rates compared to electron-neutral systems like furans .

- Regulatory Considerations: Non-brominated analogs like 2-Heptylidene cyclopentan-1-one face stringent safety evaluations in consumer products, limiting their synthetic scope compared to brominated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.